3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to the oxadiazole ring, which is further substituted with a 2-methylphenyl group. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-methylbenzoic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Uniqueness
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the specific positioning of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-8-13(10)15-18-17-14(19-15)11-6-4-7-12(16)9-11/h2-9H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJISPBRKTXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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